Aqueous Solubility: This Succinimide-Phenoxyacetamide is Significantly Less Soluble than the Acetamide Analog
The target compound demonstrates extremely low predicted aqueous solubility (0.025 g/L at 25°C), a critical parameter for reconstitution in biological buffers. This starkly contrasts with the simpler analog N-(2,5-dioxooxolan-3-yl)acetamide, which, lacking the hydrophobic phenoxy ring, exhibits a significantly lower computed LogP. [1] This solubility difference dictates that the target compound requires specific formulation strategies (e.g., DMSO stock preparation) that are not necessary for more hydrophilic analogs, directly impacting procurement decisions for high-throughput screening assays.
| Evidence Dimension | Predicted Aqueous Solubility |
|---|---|
| Target Compound Data | 0.025 g/L (25°C, calculated) |
| Comparator Or Baseline | N-(2,5-dioxooxolan-3-yl)acetamide: LogP = -0.6445 (indicative of higher aqueous solubility) |
| Quantified Difference | Target compound's predicted solubility is near the 'practically insoluble' range, while the comparator's LogP suggests it is hydrophilic. This is a qualitative solubility class difference. |
| Conditions | Predicted/computed properties; target solubility from ChemBlink; comparator LogP from MolBase. |
Why This Matters
Procurement must account for the target compound's low solubility, which impacts reconstitution volume, solvent choice, and potential precipitation in biological assays, a factor not negotiable when substituting with the soluble acetamide analog.
- [1] MolBase. N-(2,5-Dioxooxolan-3-yl)acetamide [CAS 41148-79-2]. LogP: -0.6445. View Source
